An In-depth Technical Guide to Difenzoquat: Chemical Structure and Properties
An In-depth Technical Guide to Difenzoquat: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and herbicidal activity of Difenzoquat. The information is intended for researchers, scientists, and professionals involved in drug development and agrochemical research.
Chemical Identity and Structure
Difenzoquat is the common name for the chemical compound 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium. It is a quaternary ammonium salt and a member of the pyrazole class of compounds.[1] Commercially, it is often available as Difenzoquat methyl sulfate.[1]
Below is the chemical structure of the Difenzoquat cation.
Caption: Chemical structure of the Difenzoquat cation.
Identifiers and Molecular Formula
| Identifier | Value |
| IUPAC Name | 1,2-dimethyl-3,5-diphenyl-1H-pyrazolium[1] |
| CAS Number | 49866-87-7 (cation)[1] |
| 43222-48-6 (methyl sulfate) | |
| Molecular Formula | C₁₇H₁₇N₂⁺ (cation) |
| C₁₈H₂₀N₂O₄S (methyl sulfate) | |
| Molar Mass | 249.34 g/mol (cation)[1] |
| 360.43 g/mol (methyl sulfate) | |
| SMILES | CN1C(=CC(=[N+]1C)C2=CC=CC=C2)C3=CC=CC=C3 |
| InChI | InChI=1S/C17H17N2/c1-18-16(14-9-5-3-6-10-14)13-17(19(18)2)15-11-7-4-8-12-15/h3-13H,1-2H3/q+1 |
Physicochemical Properties
Difenzoquat is a colorless and odorless crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Melting Point | 155-157 °C[1] |
| Boiling Point | Decomposes before boiling[1] |
| Water Solubility | 765 g/L at 23 °C (methyl sulfate) |
| Vapor Pressure | Negligible |
| pKa | Not applicable (quaternary ammonium salt) |
Experimental Protocols
Synthesis of Difenzoquat Methyl Sulfate
A representative synthesis of Difenzoquat methyl sulfate involves the quaternization of 1,2-dimethyl-3,5-diphenylpyrazole with a methylating agent.[2]
Materials:
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1,2-dimethyl-3,5-diphenylpyrazole
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Dimethyl sulfate
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Organic solvent (e.g., Toluene)
-
Apparatus for reflux with stirring and temperature control
Procedure:
-
Dissolve 1,2-dimethyl-3,5-diphenylpyrazole in the organic solvent in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Slowly add an equimolar amount of dimethyl sulfate to the solution while stirring.
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Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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The product, Difenzoquat methyl sulfate, will precipitate out of the solution.
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Collect the solid product by filtration and wash it with a small amount of cold solvent.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure Difenzoquat methyl sulfate.
-
Dry the purified product under vacuum.
HPLC Analysis of Difenzoquat
High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of Difenzoquat in various matrices.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., Selectosil 5 C18, 250 mm x 4.6 mm i.d.)
Mobile Phase and Conditions:
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Method 1: A mixture of methanol and water (60:40, v/v), with the pH adjusted to 3 with phosphoric acid, can be used as the mobile phase.[3] The flow rate is typically set at 1.0 mL/min, and detection is performed at 254 nm.[3]
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Method 2: For analysis in wheat products, a mobile phase of 70% acetonitrile in water containing 0.01 M sodium octanesulfonate, adjusted to pH 3.0, has been reported.
Sample Preparation (for wheat products):
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Extract the sample with acidified acetonitrile.
-
Perform aqueous/organic partitioning at acidic and basic pH to clean up the extract.
-
Further purify the organic extract using an alumina column.
-
Evaporate the elution fraction to dryness and redissolve the residue in the mobile phase for injection into the HPLC system.
Caption: A representative workflow for the analysis of Difenzoquat in a complex matrix using HPLC.
Herbicidal Activity and Mechanism of Action
Difenzoquat is a selective, post-emergence herbicide primarily used for the control of wild oats (Avena fatua) in cereal crops.[1] Its herbicidal action is characterized by the rapid destruction of cell membranes.[1][2]
The precise molecular mechanism of action of Difenzoquat is not yet fully understood. However, several potential mechanisms have been proposed, including:
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Inhibition of nucleic acid synthesis[4]
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Disruption of photosynthesis and ATP production[4]
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Interference with potassium absorption[4]
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Inhibition of phosphorous incorporation into phospholipids and DNA[4]
Experimental evidence suggests that Difenzoquat's contact activity differs from that of other quaternary ammonium herbicides like paraquat.[5] For instance, Difenzoquat induces electrolyte leakage from plant tissues in both light and dark conditions, whereas paraquat's activity is light-dependent.[5] Furthermore, studies have indicated that Difenzoquat can inhibit DNA synthesis in susceptible plants.[5]
Caption: A diagram illustrating the known and proposed mechanisms of Difenzoquat's herbicidal action.
Experimental Protocol for Herbicidal Activity Bioassay
A common method to evaluate the herbicidal activity of a post-emergence herbicide like Difenzoquat is a whole-plant pot bioassay.
Materials:
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Difenzoquat analytical standard
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Susceptible plant species (e.g., wild oat, Avena fatua)
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Pots with a suitable soil mix
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Greenhouse or controlled environment growth chamber
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Spraying equipment calibrated for uniform application
Procedure:
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Sow the seeds of the susceptible plant species in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare a series of Difenzoquat solutions of varying concentrations. A surfactant may be included to enhance foliar uptake.
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Apply the different concentrations of Difenzoquat to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with water and surfactant.
-
Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).
-
Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Calculate the percentage of growth reduction for each treatment compared to the control. The data can be used to determine the GR₅₀ (the concentration required to inhibit growth by 50%).
Spectroscopic Data (Representative)
¹H and ¹³C NMR Spectroscopy
¹H NMR (in CDCl₃, estimated):
-
δ (ppm): 7.2-7.8 (m, 10H, Ar-H), 6.5 (s, 1H, pyrazole C4-H), 4.1 (s, 3H, N-CH₃), 3.9 (s, 3H, N-CH₃)
¹³C NMR (in CDCl₃, estimated):
-
δ (ppm): 150-160 (pyrazole C3, C5), 125-135 (aromatic carbons), 105 (pyrazole C4), 40-45 (N-CH₃)
Infrared (IR) Spectroscopy
Key IR Absorption Bands (estimated):
-
Wavenumber (cm⁻¹):
-
3050-3150 (Aromatic C-H stretch)
-
2850-3000 (Aliphatic C-H stretch)
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1500-1600 (C=C and C=N stretching in aromatic and pyrazole rings)
-
1400-1500 (C-H bending)
-
690-900 (Aromatic C-H out-of-plane bending)
-
